CRESOL RED TETRAOCTYLAMMONIUM SALT SOL.
Description
Cresol Red Tetraoctylammonium Salt Solution (CRTOS) is a supramolecular complex comprising a cresol red anion paired with a tetraoctylammonium cation. Its chemical formula is C32H68N·C21H18O5S, with a molecular weight of 898.13 g/mol . The tetraoctylammonium cation enhances solubility in non-polar matrices, making CRTOS ideal for integration into polymer-based optical sensors .
Properties
CAS No. |
157731-24-3 |
|---|---|
Molecular Formula |
C53H85N1O5S1 |
Molecular Weight |
848.31 |
Origin of Product |
United States |
Comparison with Similar Compounds
Cresol Red Sodium Salt
Chemical Formula : C21H17NaO5S
Molecular Weight : 404.41 g/mol
Key Differences :
- Solubility : Water-soluble, unlike CRTOS, which requires organic solvents (e.g., tetrahydrofuran) for polymer integration .
- Applications : Used in agarose/polyacrylamide gel electrophoresis (0.1% concentration) and PCR as a tracking dye .
- pH Range: Transitions at pH 1.8–2.0 (orange to yellow) and pH 7.2–8.8 (yellow to red) , whereas CRTOS is optimized for CO2 sensing in non-aqueous environments .
Neutral Red
Chemical Class : Phenazine dye
Key Differences :
Phenol Red Sodium Salt
Chemical Formula : C19H14O5SNa
Key Differences :
- Applications : Primarily used in cell culture media for pH monitoring, whereas CRTOS is specialized for gas sensing .
- Sensitivity : Less sensitive to CO2 compared to CRTOS-based sensors .
Data Tables
Table 1. Comparative Properties of Cresol Red Derivatives
Critical Analysis of Divergent Data
- pH Range Discrepancy : Cresol Red Sodium Salt is reported with dual transitions (pH 1.8–2.0 and 7.2–8.8) , while CRTOS’s response is CO2-dependent rather than pH-driven .
- Solubility : CRTOS’s tetraoctylammonium cation enables compatibility with hydrophobic polymers, unlike water-soluble sodium salts .
Q & A
Basic Questions
Q. How is Cresol Red Tetraoctylammonium Salt Solution prepared for use as a tracking dye in electrophoresis?
- Methodological Answer : To prepare a 9.891 M solution, dissolve 4000 g of the sodium salt of cresol red (molecular weight: 404.41 g/mol) in physiological buffer, adjusting the pH to match the experimental requirements. This solution is typically added to DNA/RNA samples at 1:10 (v/v) to monitor migration progress in agarose or polyacrylamide gels. The dye migrates at a rate equivalent to ~125 bp DNA in agarose, enabling real-time tracking .
Q. What are the primary pH transition ranges of Cresol Red in aqueous solutions, and how does the tetraoctylammonium salt influence these ranges?
- Methodological Answer : Cresol Red exhibits dual pH transition ranges: pH 0.2–1.8 (red to yellow) and pH 7.1–8.8 (yellow to red). The tetraoctylammonium counterion enhances solubility in non-polar matrices, stabilizing the dye in hydrophobic environments (e.g., lipid-rich biological tissues). Verify transitions using UV-Vis spectrophotometry at 573 nm (alkaline form) and 434 nm (acidic form) .
Q. What protocols ensure accurate pH monitoring using Cresol Red in histochemical studies?
- Methodological Answer : For tissue pH analysis (e.g., insect digestive tracts), incubate samples with 0.01–0.1% (w/v) Cresol Red solution at 25°C for 10–30 minutes. Calibrate colorimetric responses against buffer standards at known pH values. Use imaging software (e.g., ImageJ) to quantify RGB values, correlating them to pH gradients .
Advanced Research Questions
Q. How do environmental factors (e.g., ionic strength, temperature) affect the electrophoretic mobility of Cresol Red Tetraoctylammonium Salt in agarose gels?
- Methodological Answer : Conduct controlled experiments varying buffer ionic strength (0.5x to 2x TBE) and temperature (4°C to 37°C). Measure migration distances using gel documentation systems. Higher ionic strength reduces dye mobility due to charge shielding, while elevated temperatures increase diffusion rates, potentially blurring bands. Normalize data against a reference dye (e.g., bromophenol blue) .
Q. What kinetic and thermodynamic models best describe the adsorption of Cresol Red onto agricultural waste adsorbents?
- Methodological Answer : Use the following equations to analyze adsorption isotherms:
- Removal Rate (%) =
- Adsorption Capacity (mg/g) =
Fit data to Langmuir (monolayer adsorption) or Freundlich (heterogeneous surface) models. Thermodynamic parameters (ΔG, ΔH, ΔS) can be derived from Van’t Hoff plots using equilibrium constants at varying temperatures .
Q. How can contradictory pH measurements in Cresol Red-based assays be resolved?
- Methodological Answer : Contradictions often arise from matrix interference (e.g., proteins, salts). Perform parallel assays with pH-insensitive controls (e.g., thymol blue mixtures) and validate with potentiometric measurements. For complex matrices (e.g., microbial cultures), use dialysis membranes to isolate the dye from interfering substances .
Q. What enzymatic pathways contribute to Cresol Red degradation in fungal bioremediation studies?
- Methodological Answer : Monitor enzyme activities (laccase, manganese peroxidase) via spectrophotometric assays during fungal incubation with Cresol Red. Confirm degradation intermediates using TLC and GC-MS. For example, Trametes versicolor metabolizes Cresol Red via oxidative cleavage, producing sulfonic acid derivatives. Correlate enzyme induction levels (e.g., nmol/min/mg protein) with degradation rates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
